molecular formula C20H18N4O B2929013 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1010914-72-3

1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2929013
CAS No.: 1010914-72-3
M. Wt: 330.391
InChI Key: CSHXHULETWVDRY-UHFFFAOYSA-N
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Description

1-(5-(Quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its quinoxaline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of quinoxaline derivatives with o-tolyl hydrazine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoxaline and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoxaline and pyrazole derivatives, which can be further modified for specific applications.

Scientific Research Applications

1-(5-(Quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

1-(5-(Quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is compared with other similar compounds, such as:

  • Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents and functional groups.

  • Pyrazole derivatives: These compounds contain the pyrazole ring and are structurally similar but may have different substituents.

  • Heterocyclic compounds: Other heterocyclic compounds with similar ring structures and biological activities.

The uniqueness of this compound lies in its specific combination of quinoxaline and pyrazole rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-5-3-4-6-16(13)18-12-20(24(23-18)14(2)25)15-7-8-17-19(11-15)22-10-9-21-17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXHULETWVDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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